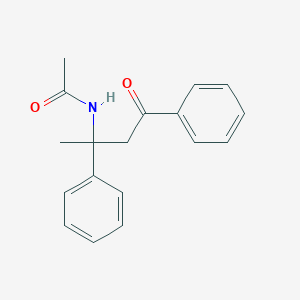![molecular formula C40H24Cl4N2S B14506394 N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] CAS No. 63168-29-6](/img/structure/B14506394.png)
N,N'-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is a complex organic compound characterized by its unique structure, which includes sulfanediyl and phenylene groups linked to bis(4-chlorophenyl)ethen-1-imine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with 4-chlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated to reflux for several hours to ensure complete reaction, followed by cooling and filtration to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps, such as recrystallization or chromatography, are often used to obtain high-purity products.
化学反応の分析
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles like hydroxylamine, ammonia; often in polar solvents like water or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with bacterial cell membranes.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with anti-inflammatory or anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its unique structural properties.
作用機序
The mechanism of action of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] involves its interaction with specific molecular targets. In biological systems, the compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The presence of sulfanediyl and phenylene groups allows the compound to interact with hydrophobic regions of proteins, while the imine groups can form covalent bonds with nucleophilic residues, such as cysteine or lysine.
類似化合物との比較
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfonium) bis[hexafluoroantimonate (1-)]
- 1,1’-(Sulfanediyldi-4,1-phenylene)diethanone
- 1,1’-(Sulfanediyldi-4,1-phenylene)bis(2,2-dihydroxyethanone)
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[bis(4-chlorophenyl)ethen-1-imine] is unique due to its combination of sulfanediyl and phenylene groups with bis(4-chlorophenyl)ethen-1-imine moieties. This structure imparts specific chemical and physical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
特性
CAS番号 |
63168-29-6 |
|---|---|
分子式 |
C40H24Cl4N2S |
分子量 |
706.5 g/mol |
IUPAC名 |
N-[4-[4-[2,2-bis(4-chlorophenyl)ethenylideneamino]phenyl]sulfanylphenyl]-2,2-bis(4-chlorophenyl)ethenimine |
InChI |
InChI=1S/C40H24Cl4N2S/c41-31-9-1-27(2-10-31)39(28-3-11-32(42)12-4-28)25-45-35-17-21-37(22-18-35)47-38-23-19-36(20-24-38)46-26-40(29-5-13-33(43)14-6-29)30-7-15-34(44)16-8-30/h1-24H |
InChIキー |
SAAFIYXZRZGUBQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=C=NC2=CC=C(C=C2)SC3=CC=C(C=C3)N=C=C(C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)Cl)C6=CC=C(C=C6)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,6aS)-3,3a,5,6-tetrahydro-2H-furo[3,2-b]furan-6a-ol;acetic acid](/img/structure/B14506322.png)
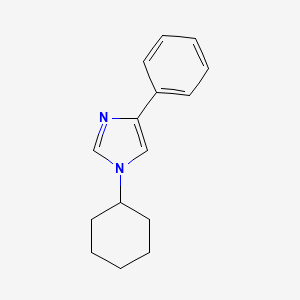
![2-[3-Oxo-3-(2-oxocyclohexyl)propyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B14506330.png)

![4-[(4'-Octyl[1,1'-biphenyl]-4-yl)ethynyl]benzonitrile](/img/structure/B14506341.png)
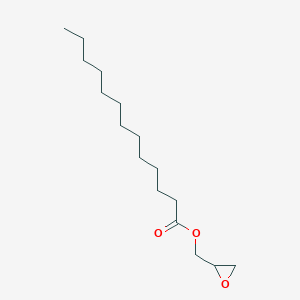
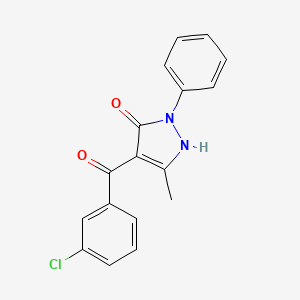
![Methyl 4-[2-(4-formylphenyl)ethenyl]benzoate](/img/structure/B14506367.png)

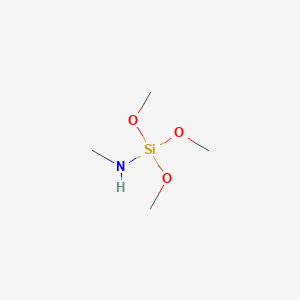
![N,N-Diethyl-2-[(isoquinolin-1-yl)oxy]propanamide](/img/structure/B14506404.png)

